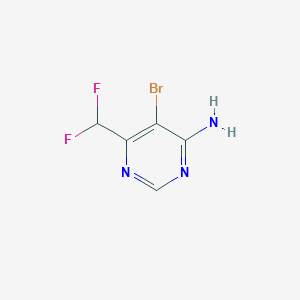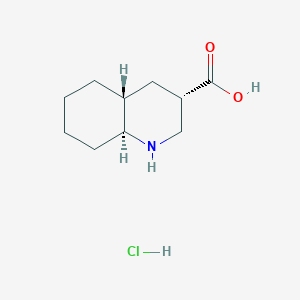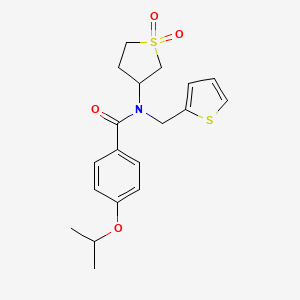![molecular formula C21H22N2O B2998008 1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-56-6](/img/structure/B2998008.png)
1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are common in many natural and synthetic compounds and have a wide range of pharmacological properties .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of quinolines allows them to be used in various transformations. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Photovoltaic Applications
Quinoline derivatives, such as the compound , have been gaining popularity in third-generation photovoltaic applications . They have been used in the design and architecture of photovoltaic cells, particularly in polymer solar cells and dye-synthesized solar cells . Their properties, including absorption spectra and energy levels, make them suitable for these applications .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their optoelectronic properties are similar to those of conventional semiconductors, but they have excellent mechanical properties and plastic characteristics .
Transistors
These compounds are also used in transistors . Their properties make them suitable for this application, contributing to the overall performance of the device .
Antibacterial Agents
A series of quinolone-based heterocyclic derivatives, including the compound , have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria . These compounds have shown moderate-to-good antibacterial activity, making them potential candidates for further development as antibacterial agents .
Biomedical Applications
Quinoline derivatives are also being considered as materials for biomedical applications . While specific applications for the compound are not mentioned, the broader class of quinoline derivatives has shown promise in this field .
Drug Discovery
Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents . Therefore, the compound , being a quinoline derivative, could potentially be explored for similar applications .
Mecanismo De Acción
Target of Action
Quinolines and their derivatives are known to interact with various targets, including bacterial enzymes like dna gyrase and dna topoisomerase iv .
Mode of Action
They disrupt the enzymes topoisomerase IV and DNA gyrase, causing breakage of bacterial chromosomes .
Biochemical Pathways
Quinolones and their derivatives are known to affect the pathways involving dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Pharmacokinetics
Quinolones, a class of compounds structurally similar to the compound , are known for their broad-spectrum activity and excellent tissue penetration .
Result of Action
Quinolones and their derivatives are known to cause cell death by stabilizing a covalent enzyme-dna complex in which the dna is cleaved in both strands .
Action Environment
The efficacy of quinolones and their derivatives can be influenced by various factors, including bacterial resistance and issues surrounding toxicity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-15-8-10-16(11-9-15)23-13-12-17-14(2)22-20-18(21(17)23)6-5-7-19(20)24-3/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCISJIWNHTTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2997929.png)


![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)
![S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2997943.png)

![2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2997945.png)

![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)